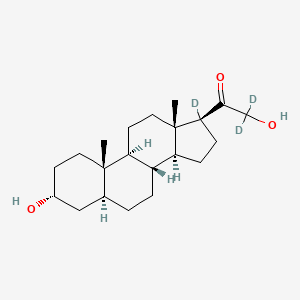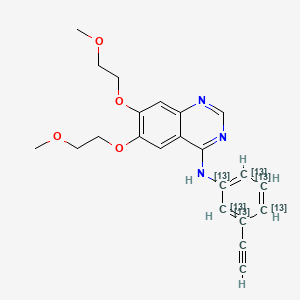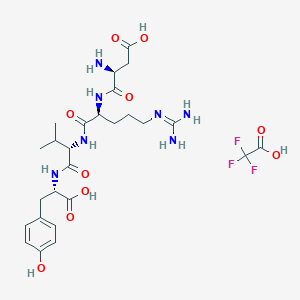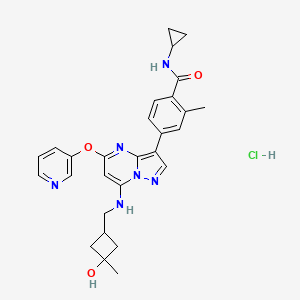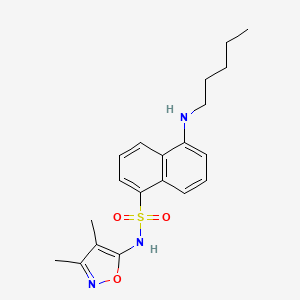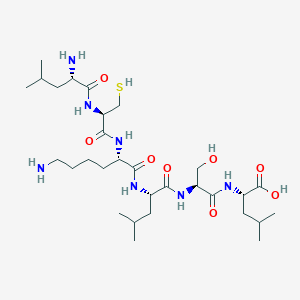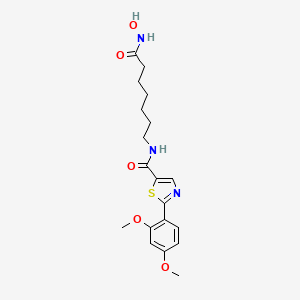
2-(2,4-Dimethoxyphenyl)-N-(7-(hydroxyamino)-7-oxoheptyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XP5 is a potent, orally active inhibitor of histone deacetylase 6 (HDAC6). It has shown significant antiproliferative activity against various cancer cell lines, including those resistant to other histone deacetylase inhibitors. XP5 enhances antitumor immunity when combined with a PD-L1 inhibitor in melanoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
XP5 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions. Specific details on the synthetic route are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of XP5 involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
XP5 undergoes various chemical reactions, including:
Oxidation: XP5 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on XP5, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving XP5 include organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of XP5 include various analogs and derivatives that retain the core structure but have different functional groups. These products are often tested for their biological activity to identify potential new therapeutic agents .
Applications De Recherche Scientifique
XP5 has a wide range of scientific research applications, including:
Chemistry: XP5 is used as a tool compound to study the role of histone deacetylase 6 in various biochemical pathways.
Biology: Researchers use XP5 to investigate the effects of histone deacetylase inhibition on cellular processes such as gene expression, cell cycle regulation, and apoptosis.
Medicine: XP5 is being studied for its potential therapeutic applications in cancer treatment, particularly in combination with other immunotherapies.
Industry: XP5 is used in the development of new drugs and therapeutic strategies targeting histone deacetylase 6
Mécanisme D'action
XP5 exerts its effects by inhibiting histone deacetylase 6, an enzyme involved in the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. XP5 also enhances antitumor immunity by modulating the immune response, particularly when used in combination with PD-L1 inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Panobinostat: A potent inhibitor of multiple histone deacetylases with applications in cancer treatment.
Belinostat: An inhibitor of histone deacetylases used in the treatment of peripheral T-cell lymphoma.
Uniqueness of XP5
XP5 is unique due to its high specificity for histone deacetylase 6 and its ability to overcome resistance in certain cancer cell lines. Its combination with PD-L1 inhibitors also sets it apart from other histone deacetylase inhibitors, providing a novel approach to cancer immunotherapy .
Propriétés
Formule moléculaire |
C19H25N3O5S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-N-[7-(hydroxyamino)-7-oxoheptyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H25N3O5S/c1-26-13-8-9-14(15(11-13)27-2)19-21-12-16(28-19)18(24)20-10-6-4-3-5-7-17(23)22-25/h8-9,11-12,25H,3-7,10H2,1-2H3,(H,20,24)(H,22,23) |
Clé InChI |
KPMUSOQFDJSLDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)NCCCCCCC(=O)NO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
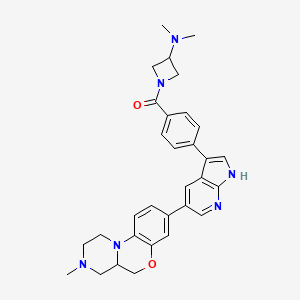
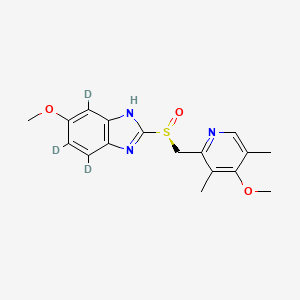
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
